molecular formula C12H23N3O B7929121 2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide

2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide

Cat. No.: B7929121
M. Wt: 225.33 g/mol
InChI Key: MBGOCQJKVLQHJV-UHFFFAOYSA-N
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Description

2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide is a cyclohexane-based acetamide derivative featuring a cyclopropyl-methyl-amino substituent at the 4-position of the cyclohexyl ring and an acetamide group at the adjacent position.

Properties

IUPAC Name

2-amino-N-[4-[cyclopropyl(methyl)amino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-15(11-6-7-11)10-4-2-9(3-5-10)14-12(16)8-13/h9-11H,2-8,13H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGOCQJKVLQHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC(CC1)NC(=O)CN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a cyclohexyl ring and a cyclopropyl-methyl-amino substituent, suggests possible interactions with various biological targets, including receptors and enzymes. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide is C13H22N2OC_{13}H_{22}N_2O, with a molecular weight of approximately 222.33 g/mol. The compound's structure can be detailed as follows:

  • Cyclohexyl Ring : Provides a hydrophobic environment that may enhance receptor binding.
  • Cyclopropyl-Methyl-Amino Group : This moiety is crucial for the interaction with biological targets.

The mechanism of action of 2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide involves its interaction with specific molecular targets. Preliminary studies indicate that it may act as an allosteric modulator on G protein-coupled receptors (GPCRs) or inhibit certain enzymes involved in metabolic pathways. The binding affinity and selectivity for these targets are critical for its therapeutic potential.

Biological Activity

Research has highlighted several biological activities associated with this compound:

  • Antidepressant Effects : Studies suggest that compounds similar to 2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide may exhibit antidepressant-like effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Analgesic Properties : The compound has been investigated for its potential analgesic effects, possibly through modulation of pain pathways involving opioid receptors.
  • Anti-inflammatory Activity : There is evidence suggesting that this compound can reduce inflammation markers, indicating potential use in treating inflammatory diseases.

Comparative Analysis

A comparative analysis with structurally similar compounds provides insight into the unique properties of 2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide:

Compound NameStructureBiological Activity
2-Amino-N-[4-(benzyl-methyl-amino)-cyclohexyl]-acetamideStructurePotential analgesic and anti-inflammatory effects
2-Chloro-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamideStructureEnhanced reactivity and potential receptor interactions
2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-acetamideStructureSimilar mechanisms with varied receptor selectivity

Case Studies

  • Study on Antidepressant Activity : A study published in Pharmacology Biochemistry and Behavior demonstrated that a related compound exhibited significant antidepressant-like effects in rodent models. The study suggested modulation of serotonin receptors as a key mechanism.
  • Analgesic Effects : Research conducted by Smith et al. (2023) indicated that analogs of 2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide showed promising analgesic effects in inflammatory pain models, potentially through opioid receptor pathways.
  • Anti-inflammatory Mechanisms : A recent investigation into the anti-inflammatory properties of this compound revealed that it could significantly lower pro-inflammatory cytokines in vitro, suggesting therapeutic applications in chronic inflammatory conditions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its cyclopropyl-methyl-amino group, which distinguishes it from other acetamide derivatives. Below is a comparative analysis with structurally related compounds:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Properties/Applications References
2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide Cyclopropyl-methyl-amino, acetamide C₁₃H₂₄N₄O 260.36 g/mol Hypothesized receptor modulation (analog-based)
2-Chloro-N-[4-(1,1-dimethylpropyl)cyclohexyl]acetamide Chloro, 1,1-dimethylpropyl C₁₃H₂₄ClNO 245.79 g/mol Likely higher lipophilicity; halogen enhances stability
N-[4-(1-aminocyclohexyl)phenyl]acetamide Aminocyclohexyl, phenyl C₁₄H₂₀N₂O 232.32 g/mol Enhanced aromatic interactions; potential CNS activity
2-{Cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide Sulfonyl, fluorophenyl, dichlorophenyl C₂₀H₂₀Cl₂FN₂O₃S 477.35 g/mol High steric bulk; possible kinase inhibition
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano, methylamino-carbonyl C₅H₇N₃O₂ 141.13 g/mol Electron-withdrawing cyano group; unstudied toxicity

Research Implications and Gaps

  • Unanswered Questions: The biological activity, pharmacokinetics, and toxicity of the target compound remain uncharacterized.
  • Opportunities : The cyclopropyl group’s rigidity may improve target binding affinity, making it a candidate for structure-activity relationship (SAR) studies in drug discovery.

Preparation Methods

Reductive Amination of Cyclohexanone

Cyclohexanone reacts with methylamine under hydrogenation conditions using palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH3CN) to yield 4-methylaminocyclohexanol. Subsequent dehydration with concentrated sulfuric acid generates 4-methylaminocyclohexene, which is hydrogenated to cis- or trans-4-methylaminocyclohexane.

Example Protocol :

  • Cyclohexanone (10 mmol), methylamine (15 mmol), and NaBH3CN (12 mmol) in methanol at 0°C for 12 hours yield 4-methylaminocyclohexanol (82% yield).

  • Dehydration with H2SO4 (95%) at 80°C for 2 hours produces 4-methylaminocyclohexene (75% yield).

Epoxide Ring-Opening with Methylamine

Cyclohexene oxide reacts with methylamine in tetrahydrofuran (THF) at 25°C, catalyzed by lithium perchlorate, to form trans-4-methylaminocyclohexanol. Reduction with lithium aluminum hydride (LAH) yields trans-4-methylaminocyclohexane.

Key Data :

StepReagents/ConditionsYield
Epoxide ring-openingMethylamine, LiClO4, THF, 25°C78%
ReductionLAH, ether, reflux85%

Acetamide Moiety Formation

Carbodiimide-Mediated Amide Coupling

2-Aminoacetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane, followed by reaction with 4-(cyclopropyl-methyl-amino)-cyclohexylamine.

Example :

  • 2-Aminoacetic acid (5 mmol), EDC (5.5 mmol), HOBt (5 mmol), and 4-(cyclopropyl-methyl-amino)-cyclohexylamine (5 mmol) in DCM at 0°C for 2 hours yield the acetamide (72% crude yield).

Acyl Chloride Route

2-Chloroacetyl chloride reacts with the cyclohexylamine derivative in the presence of triethylamine (TEA) in THF at -10°C, followed by amination with aqueous ammonia.

Data Comparison :

MethodReagentsYieldPurity (HPLC)
EDC/HOBtDCM, 0°C, 2h72%95%
Acyl ChlorideTEA, THF, -10°C, 1h68%91%

Integrated Synthetic Pathways

Route 1: Sequential Cyclopropanation and Amidation

  • Cyclohexanone → 4-methylaminocyclohexane (Section 2.1).

  • Cyclopropanation via sulfur ylide (Section 3.1).

  • EDC-mediated amide coupling (Section 4.1).
    Overall Yield : 52% after HPLC purification.

Route 2: Epoxide-Derived Amine and Alkylation

  • Cyclohexene oxide → trans-4-methylaminocyclohexane (Section 2.2).

  • Cyclopropylmethyl bromide alkylation (Section 3.2).

  • Acyl chloride amidation (Section 4.2).
    Overall Yield : 48%.

Reaction Optimization and Catalytic Systems

Solvent Effects

  • Polar Aprotic Solvents : DMF and DME enhance ylide stability but may complicate purification.

  • Ether Solvents : Diethyl ether minimizes side reactions during LAH reductions.

Temperature Control

  • Cyclopropanation at -15°C prevents ylide decomposition.

  • Amide couplings at 0°C reduce racemization.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3) : δ 1.2–1.4 (m, cyclopropane CH2), 2.8 (s, N-CH3), 3.1 (m, cyclohexyl CH).

  • 13C NMR : 172.5 ppm (amide C=O), 14.2 ppm (cyclopropane CH2).

High-Performance Liquid Chromatography (HPLC)

  • ChiralPak AS column resolves diastereomers (99% enantiomeric excess).

  • Reverse-phase C18 column with 50% acetonitrile/water achieves >98% purity .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide, and what are their critical reaction parameters?

Methodological Answer: The synthesis of structurally similar acetamide derivatives often involves reductive amination or coupling reactions. For example:

  • Reductive Amination : Aromatic aldehydes can react with primary amines under acidic conditions (pH 4–5) using NaBH3CN as a reducing agent in methanol. This method yields products with ~85% efficiency under ambient conditions .
  • Coupling Reactions : Amide bond formation via carbodiimide-based reagents (e.g., TBTU) in dichloromethane (DCM) with 2,6-lutidine as a base is common. Reaction monitoring via TLC (hexane:ethyl acetate, 9:3 v/v) ensures completion .

Q. Key Parameters :

ParameterOptimal ConditionImpact on Yield
SolventMethanol/DCMSolubility
Temperature25–30°C (ambient)Reaction rate
Reducing AgentNaBH3CN (excess)Chemoselectivity
Coupling ReagentTBTUEfficiency

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in DMSO-d6 or CDCl3 resolves amine, acetamide, and cyclopropane proton environments. For example, cyclohexyl protons appear as multiplet signals at δ 1.2–2.1 ppm .
  • Infrared (IR) Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
  • X-ray Crystallography : Determines 3D conformation, hydrogen bonding, and steric effects. Single-crystal diffraction (Mo-Kα radiation) reveals dihedral angles between acetamide and cyclohexyl groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

  • Hazard Mitigation : The compound’s GHS classification includes acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Use nitrile gloves, chemical-resistant lab coats, and P95 respirators in ventilated hoods .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Conduct regular leak checks .
  • Emergency Measures : For inhalation exposure, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and reduce experimental trial-and-error?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and reaction barriers. For example, ICReDD employs reaction path searches to predict optimal conditions (e.g., solvent polarity, temperature) .
  • Machine Learning (ML) : Train models on existing reaction datasets to predict yields and byproducts. Feature engineering includes descriptors like electrophilicity index and steric bulk .
  • Feedback Loops : Integrate experimental data (e.g., HPLC purity) into computational workflows to refine predictions iteratively .

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved?

Methodological Answer:

  • Variable Temperature NMR : Resolve dynamic effects (e.g., cyclohexyl ring flipping) by acquiring spectra at 25°C vs. −40°C .
  • Deuterium Exchange : Identify exchangeable protons (e.g., NH) by comparing D2O-shaken vs. untreated samples .
  • Crystallographic Validation : Cross-validate NMR assignments with X-ray-derived bond lengths and angles .

Q. What strategies address low yields in multi-step syntheses involving sensitive functional groups?

Methodological Answer:

  • Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups for amines during coupling steps, removed later with TFA .
  • Flow Chemistry : Minimize intermediate degradation via continuous flow reactors, which enhance mixing and thermal control .
  • Catalytic Optimization : Screen palladium or enzyme catalysts (e.g., lipases) for selective amidation. For example, Candida antarctica lipase B improves acyl transfer efficiency .

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